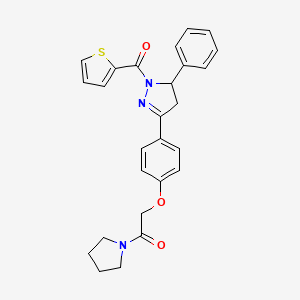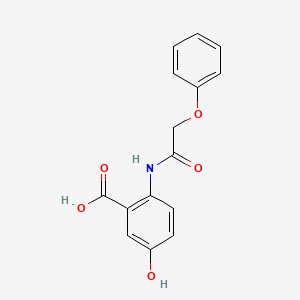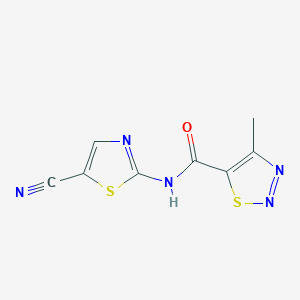
2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound. Its molecular structure features a unique combination of a pyrazole ring, a thiophene moiety, and a pyrrolidine fragment, making it an intriguing target for chemical synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the pyrazole ring: : This initial step includes the cyclization of appropriate precursors under conditions that favor pyrazole formation.
Attachment of the thiophene-2-carbonyl group:
Linking the pyrazole to the phenoxy group: : Coupling reactions, often employing catalysts, are used to attach the pyrazole derivative to the phenoxy group.
Introduction of the pyrrolidine group: : This final step incorporates the pyrrolidine fragment, potentially through nucleophilic substitution or similar mechanisms.
Industrial Production Methods
In an industrial setting, the production of this compound would scale up these synthetic routes. Optimization of reaction conditions, catalyst efficiency, and purification techniques are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation and Reduction: : Altering the oxidation states of the pyrazole and thiophene rings.
Substitution Reactions: : Particularly on the phenoxy and pyrrolidine groups.
Common Reagents and Conditions
The compound reacts with various reagents, including:
Oxidizing agents: : Hydrogen peroxide, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products depend on the reaction type. For example:
Oxidation: : Produces derivatives with altered oxidation states.
Reduction: : Yields products with reduced functional groups.
Substitution: : Results in modified phenoxy or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
The unique structure of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone makes it an excellent candidate for studying reaction mechanisms, catalyst development, and synthetic methodologies.
Biology
Its potential biological activity, due to the presence of bioactive moieties like pyrazole and thiophene, makes it a subject of interest for drug discovery and development.
Medicine
Research may explore its efficacy in modulating biological pathways, potentially leading to new therapeutic agents.
Industry
The compound can be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
Molecular Targets
The compound might interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved
Understanding the exact mechanism requires detailed biochemical studies but could involve modulation of enzyme activity or interference with receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)ethanol
Uniqueness
The uniqueness of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone lies in its structural complexity and potential versatility in various chemical and biological contexts.
Hope you find this in-depth look at this compound as intriguing as its molecular structure!
Properties
IUPAC Name |
2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-25(28-14-4-5-15-28)18-32-21-12-10-19(11-13-21)22-17-23(20-7-2-1-3-8-20)29(27-22)26(31)24-9-6-16-33-24/h1-3,6-13,16,23H,4-5,14-15,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMPZAYAKULOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)

![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)
![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)
![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)

![benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2372718.png)
![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2372721.png)
![3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2372722.png)
